molecular formula C13H20LiNO5 B6219773 lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate CAS No. 2751614-70-5

lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate

Cat. No.: B6219773
CAS No.: 2751614-70-5
M. Wt: 277.2
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Description

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines a lithium ion with a tert-butoxycarbonyl-protected octahydrofuro[3,2-b]pyridine-6-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate typically involves multiple steps, starting with the preparation of the octahydrofuro[3,2-b]pyridine coreThe final step involves the addition of lithium to form the lithium salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group or to modify the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the core structure, while reduction can lead to the removal of the Boc group, resulting in a deprotected compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups. The lithium ion may play a role in stabilizing the compound or facilitating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lithium salts of Boc-protected heterocycles, such as lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate .

Uniqueness

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is unique due to its specific structure, which combines a furo[3,2-b]pyridine core with a Boc protecting group and a lithium ion. This unique combination of features may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2751614-70-5

Molecular Formula

C13H20LiNO5

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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